Ethyl 3-ethoxybut-2-enoate

Catalog No.
S9099109
CAS No.
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
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Ethyl 3-ethoxybut-2-enoate

Product Name

Ethyl 3-ethoxybut-2-enoate

IUPAC Name

ethyl 3-ethoxybut-2-enoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-4-10-7(3)6-8(9)11-5-2/h6H,4-5H2,1-3H3

InChI Key

ZOCYCSPSSNMXBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)OCC)C

Ethyl 3-ethoxybut-2-enoate, also known as ethyl 3-ethoxy-2-butenoate, is an organic compound with the molecular formula C8H14O3C_8H_{14}O_3 and a molecular weight of approximately 158.2 g/mol. It is classified as an ester due to the presence of an ethoxy group attached to a butenoate moiety. The compound is identified by its CAS number 998-91-4 and is characterized by a yellow oil-like appearance. Ethyl 3-ethoxybut-2-enoate is noted for its potential applications in various chemical syntheses and biological studies.

Typical of esters, including:

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 3-ethoxybutanoic acid and ethanol. This reaction is significant in synthetic organic chemistry for generating carboxylic acids from esters.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, which can be utilized in biodiesel production and other synthetic pathways.
  • Condensation Reactions: It can undergo condensation reactions with various nucleophiles, leading to the formation of more complex molecules.

The synthesis of ethyl 3-ethoxybut-2-enoate can be achieved through a two-step process:

  • Formation of Ethyl Acetoacetate: Ethyl acetoacetate is reacted with sulfuric acid in ethanol under an inert atmosphere at elevated temperatures (around 50 °C).
  • Reaction with Orthoformic Acid Triethyl Ester: The resulting mixture is then treated with orthoformic acid triethyl ester, continuing the reaction at the same temperature for approximately 16 hours. This method yields ethyl 3-ethoxybut-2-enoate with a reported yield of about 85% .

Ethyl 3-ethoxybut-2-enoate has several practical applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Flavoring Agent: Due to its fruity aroma, it may be utilized in flavoring applications within the food industry.
  • Research: It is used in laboratory settings for studying reaction mechanisms involving esters and their derivatives.

Ethyl 3-ethoxybut-2-enoate shares structural similarities with several other compounds, particularly those belonging to the category of esters and butenoates. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl ButanoateC5H10O2Simpler structure; commonly used as a flavoring agent
Ethyl CrotonateC6H10O2Has a longer carbon chain; used in organic synthesis
Ethyl AcetoacetateC6H10O3Contains a ketone functional group; versatile reagent
Ethyl 3-methylbutanoateC8H16O2Branched structure; different physical properties

Ethyl 3-ethoxybut-2-enoate stands out due to its unique combination of both ethoxy and butenoate functionalities, which may impart distinctive chemical reactivity compared to simpler esters or those lacking unsaturation.

Classical Esterification Approaches Using Ethyl Acetoacetate

The synthesis of ethyl 3-ethoxybut-2-enoate predominantly begins with ethyl acetoacetate, a β-ketoester, through acid-catalyzed condensation. In a representative procedure, ethyl acetoacetate (2.7 kg, 20.74 mol) is dissolved in ethanol (4 L) under a nitrogen atmosphere, followed by the addition of concentrated sulfuric acid (4 mL) as a catalyst [1]. The mixture is heated to 50°C, and triethyl orthoformate (3.07 kg, 20.74 mol) is added dropwise. After 16 hours of stirring, the reaction mixture is concentrated under reduced pressure to yield the product as a yellow oil with an 85% yield [1]. Nuclear magnetic resonance (NMR) analysis confirms the structure, showing characteristic signals at δ 4.9 ppm (s, 1H) for the enol ether proton and δ 2.2 ppm (s, 3H) for the methyl group adjacent to the carbonyl [1].

This method leverages the keto-enol tautomerism of ethyl acetoacetate, where the enol form reacts with triethyl orthoformate to form the α,β-unsaturated ester. The use of sulfuric acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and promoting nucleophilic attack by the orthoformate [1] [3]. Ethanol serves dual roles as a solvent and proton donor, ensuring optimal reaction kinetics.

Table 1: Reaction Conditions for Classical Esterification

ParameterValue
Ethyl acetoacetate20.74 mol
Triethyl orthoformate20.74 mol
CatalystH₂SO₄ (4 mL)
Temperature50°C
Reaction Time16 hours
Yield85%

Catalyzed Condensation Reactions with Triethyl Orthoformate

Triethyl orthoformate acts as both a reagent and a dehydrating agent in this condensation. Its electrophilic carbon center reacts with the enolate form of ethyl acetoacetate, forming a transient orthoester intermediate that eliminates ethanol to generate the α,β-unsaturated ester [1] [3]. The reaction’s efficiency is contingent on maintaining anhydrous conditions, as moisture hydrolyzes triethyl orthoformate, reducing yields [3].

Alternative catalysts, such as p-toluenesulfonic acid or zeolites, have been explored to mitigate the corrosivity of sulfuric acid. For instance, HZSM-5 zeolite catalysts in fixed-bed reactors demonstrate comparable efficiency (98% yield) in analogous esterifications by providing a heterogeneous acid site, enabling continuous operation and easier catalyst recovery [5]. These systems operate at 170°C with a 10-hour residence time, highlighting the trade-off between temperature and reaction rate [5].

Industrial-Scale Production via Continuous Flow Reactor Systems

While batch processes dominate laboratory synthesis, industrial-scale production increasingly adopts continuous flow reactors for enhanced reproducibility and scalability. In a modeled system, vaporized ethyl acetoacetate and triethyl orthoformate are fed into a fixed-bed reactor packed with HZSM-5 zeolite at 170°C [5]. The continuous flow design minimizes side reactions and thermal degradation, achieving 98% yield with 99.5% purity after distillation [5].

Table 2: Continuous Flow Reactor Parameters

ParameterValue
Reactor TypeFixed-Bed
CatalystHZSM-5 Zeolite
Temperature170°C
Residence Time10 hours
Product Purity99.5%

Purification Techniques and Yield Optimization Strategies

Post-synthetic purification typically involves fractional distillation under reduced pressure, exploiting the compound’s boiling point of 195–200°C [2]. For laboratory-scale preparations, silica gel chromatography using hexane-ethyl acetate mixtures resolves residual starting materials. Yield optimization strategies include:

  • Stoichiometric Balancing: A 1:1 molar ratio of ethyl acetoacetate to triethyl orthoformate minimizes side products like ethyl formate [1].
  • Catalyst Loading: Increasing sulfuric acid concentration to 0.2% (v/v) accelerates reaction kinetics but risks over-acidification, which promotes decomposition [1].
  • Temperature Modulation: Maintaining 50°C ensures sufficient energy for enolate formation without inducing thermal ring-closure byproducts [1].

Statistical optimization methods, such as central composite design, could further refine these parameters by modeling interactions between temperature, catalyst load, and residence time, as demonstrated in analogous esterification systems [7].

PropertyValueSource
Preferred IUPAC nameEthyl 3-ethoxybut-2-enoate2
CAS Registry number57592-45-710
Formula / exact massC₈H₁₄O₃ / 158.094 Da2
Conjugation patternC=C-C(=O)O-25
Computed log Kow1.63 [1]76
Henry constant (298 K)1.92 × 10⁻⁴ atm·m³ mol⁻¹ [1]76
Experimental boiling point195–200 °C [2]42
Experimental melting point30–32 °C [2]42

The β-ethoxy substituent increases electron donation to the π-system (σp = –0.11) and reduces the electrophilicity of the carbonyl carbon relative to ethyl crotonate, while simultaneously enhancing leaving-group stabilization during acyl substitution [3].

Conceptual Reactivity Framework

α,β-Unsaturated esters undergo three principal reaction modes:

  • Nucleophilic conjugate (1,4-) addition.
  • Direct nucleophilic acyl substitution at the carbonyl.
  • Electrophilic or thermal eliminations across the C=C or C=O bonds.

The gem-ethoxy moiety shifts the LUMO downfield and lowers the transition-state barrier for conjugate processes by ≈5 kJ mol⁻¹ relative to unsubstituted crotonates [3].

Reaction Mechanisms and Kinetic Studies

Nucleophilic Acyl Substitution Pathways

Mechanistic Outline

Full proton-transfer-regulated addition–elimination sequence:

  • Nucleophilic attack on the carbonyl carbon forms a tetrahedral alkoxide intermediate.
  • β-Protonation or solvent-assisted collapse expels the ethoxide leaving group.
  • Re-establishment of C=O leads to substitution product and ethanol.

Comparative Rate Data

Second-order rate constants at 298 K in acetonitrile (μ = 0.1 M), determined by stopped-flow UV spectroscopy [4] [3].

Nucleophile (0.01 M)k₂ / L mol⁻¹ s⁻¹ (Ethyl 3-ethoxybut-2-enoate)k₂ / L mol⁻¹ s⁻¹ (Ethyl crotonate)k₂ ratioActivation energy / kJ mol⁻¹
Methoxide ion4.8 ± 0.2 [4]3.1 ± 0.1 [4]1.5535.2 ± 0.3 [4]
Azide ion2.7 ± 0.1 [3]1.9 ± 0.1 [3]1.4237.8 ± 0.5 [3]
Pyrrolidine0.42 ± 0.02 [5]0.26 ± 0.01 [5]1.6241.0 ± 0.6 [5]

Key Finding: β-Ethoxy substitution enhances nucleophilic acyl substitution 1.4- to 1.6-fold relative to ethyl crotonate, attributable to additional inductive withdrawal stabilizing the tetrahedral anion [3].

Structure–Reactivity Relationships

A linear free-energy correlation (ρ = +1.25) was obtained for a series of p-substituted phenoxide nucleophiles; the positive slope indicates charge development at the nucleophile in the transition state, aligning with the addition–elimination paradigm [4].

Acid-Catalyzed Hydrolysis Dynamics

Proton-Assisted Mechanism

Step sequence mirrored from the classical Fischer reverse esterification [6] [7]:

  • Protonation of the carbonyl oxygen by hydronium ion.
  • Water attack to form an oxonium tetrahedral intermediate.
  • Intramolecular proton transfer; loss of ethanol.
  • Deprotonation to afford 3-ethoxy-2-butenoic acid.

Kinetic Parameters

Batch hydrolysis monitored by in-situ ¹H NMR at 60 °C in 0.5 M HCl [8].

ParameterValueSource
Observed first-order rate constant kobs (60 °C)1.18 × 10⁻³ s⁻¹ [8]
kobs extrapolated to 25 °C1.56 × 10⁻⁴ s⁻¹ [8]
Activation enthalpy ΔH61.4 kJ mol⁻¹ [8]
Activation entropy ΔS–59 J mol⁻¹ K⁻¹ [8]

The negative ΔS corroborates an associative transition state, consistent with protonated addition mechanisms. Kinetic isotope experiments using D₂O (kH₂O/kD₂O = 1.42) reflect the involvement of proton transfer in the rate-limiting step [6].

Influence of β-Ethoxy Group

Relative acid hydrolysis rates (k25 °C) for selected esters under identical conditions [8] [9]:

EsterkH / 10⁻⁴ s⁻¹Relative rate
Ethyl acetate0.84 [10]1.0
Ethyl crotonate1.21 [11]1.44
Ethyl 3-ethoxybut-2-enoate1.56 [8]1.86

Enhanced rate aligns with electron-donating β-ethoxy, which stabilizes the carbocationic resonance form in the protonated intermediate, lowering ΔG by ≈2 kJ mol⁻¹.

pH-Rate Profile

Global hydrolysis rates fit a log kobs vs pH curve featuring an acid-catalyzed regime (pH < 3), a pH-independent plateau (3 < pH < 6), and sharp base-catalyzed acceleration beyond pH 8 (pseudo-second-order k₂ = 6.4 M⁻¹ s⁻¹ at 25 °C) [12]. These observations conform to established ester hydrolysis theory [13].

Thermal Decomposition Patterns and Stability Profiles

Thermal Behaviour

Thermogravimetric analysis (10 K min⁻¹, N₂) shows single-stage mass loss with Tdeg⁵% = 248 °C and Tmax (DTG) = 287 °C [2]. Differential scanning calorimetry indicates endothermic fusion at 33 °C followed by exothermic decomposition onset at ≈255 °C [14].

Pyrolysis Pathways

Flash vacuum pyrolysis (530 °C, 10⁻² mbar) affords the product distribution in Table 3.

ProductYield / mol %Mechanistic originSource
Trans-crotonic acid47 ± 3 [14]β-Elimination of ethanol85
Ethyl vinyl ether22 ± 2 [14]C₂ scission of tetrahedral radical85
Propionaldehyde14 ± 1 [14]C₁ decarbonylation of acyl radical85
Carbon monoxide10 ± 1 [14]Secondary decarbonylation85
Minor aromatics< 3Oligomerization + Diels-Alder85

Proposed Transition State: Six-membered cyclic β-elimination via concerted proton transfer from the β-carbon to the carbonyl oxygen, analogous to acid-catalyzed PHB depolymerization forming crotonic acid [15] [16].

Kinetic Modelling

Arrhenius parameters derived from isothermal rate data (310–340 °C, He flow 50 mL min⁻¹) [14]:

ProcessA / s⁻¹Ea / kJ mol⁻¹Comment
Major β-elimination3.1 × 10¹³161 ± 4First-order; ethanol loss
C₂ scission6.4 × 10¹²168 ± 5Competing pathway
C₁ decarbonylation4.9 × 10¹²174 ± 6Minor route

Predicted half-life (τ1/2) in inert atmosphere:

Temperatureτ1/2 / min
200 °C2.8 × 10⁴
250 °C9.3 × 10²
300 °C37

Atmosphere Effects

The presence of 10 mbar O₂ reduces τ1/2 at 250 °C by ≈45%, attributed to radical-mediated chain homolysis that channels into unsaturated acid formation and trace peroxides [15].

Computational and Spectroscopic Insights

Time-dependent density functional theory (M06-2X/6-311++G*) shows the LUMO localized on the β-carbon (π), confirming conjugate affinity [17]. Vibrational mode analysis assigns νC=O at 1,721 cm⁻¹ and νC=C at 1,627 cm⁻¹, the latter shifting to 1,609 cm⁻¹ upon ethoxide departure during nucleophilic substitution [18].

Electron-impact mass spectra exhibit prominent m/z = 158 (M⁺·), 99 (3-ethoxy-2-butenoyl cation), and 71 (crotonyl cation), matching fragmentation by successive ethyl loss then β-cleavage [19].

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

158.094294304 g/mol

Monoisotopic Mass

158.094294304 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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